4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
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Overview
Description
4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the 4-position, a keto group at the 2-position, and a sulfonamide group at the 6-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme .
Mode of Action
For instance, tacrine derivatives have been shown to bind to the active site of acetylcholinesterase, with the binding influenced by the steric properties of the substituents .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to exhibit hemostatic activity, suggesting an impact on blood coagulation pathways .
Pharmacokinetics
Similar compounds such as 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides have been prepared as potential diuretic agents, suggesting possible renal excretion .
Result of Action
Related compounds have been found to exhibit hemostatic activity in vitro, suggesting a potential role in promoting blood clotting .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to involve reactions such as alkaline hydrolysis , which could potentially be influenced by environmental conditions such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves the reaction of 4-methylquinoline-2-one with sulfonamide derivatives under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methyl-2-hydroxy-1,2-dihydroquinoline-6-sulfonamide.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Methyl-2-hydroxy-1,2-dihydroquinoline-6-sulfonamide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position instead of a methyl group.
Quinoline N-oxides: Oxidized derivatives of quinoline with an N-oxide group.
Uniqueness
4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to the presence of both a sulfonamide group and a keto group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRLMUTGXSGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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